molecular formula C7H9ClN2OS B3168406 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide CAS No. 928712-82-7

2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B3168406
CAS No.: 928712-82-7
M. Wt: 204.68 g/mol
InChI Key: VYSWTGSZRCDFSD-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide is an organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The general reaction scheme is as follows:

4-methyl-1,3-thiazole-2-amine+2-chloropropanoyl chlorideThis compound\text{4-methyl-1,3-thiazole-2-amine} + \text{2-chloropropanoyl chloride} \rightarrow \text{this compound} 4-methyl-1,3-thiazole-2-amine+2-chloropropanoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or borane-tetrahydrofuran complex.

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.

    Biological Studies: Investigated for its biological activities, including enzyme inhibition and receptor binding studies.

    Industrial Chemistry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(1,3-thiazol-2-yl)propanamide
  • 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
  • 3-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide

Uniqueness

2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide is unique due to the presence of the 4-methyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2OS/c1-4-3-12-7(9-4)10-6(11)5(2)8/h3,5H,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSWTGSZRCDFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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